Superior Leukocyte Cytokine Inhibition: CGH 2466 vs. SB203580, Cilomilast, and CGS15943
In a direct comparative assessment using human peripheral blood leukocytes, CGH 2466 inhibited cytokine and oxygen radical production with an IC50 range of 30–50 nM [1]. Under identical experimental conditions, the standard p38 MAPK inhibitor SB203580 exhibited an IC50 range of 30 nM to >1 μM, the PDE4 inhibitor cilomilast showed IC50 values of 120–400 nM, and the broad-spectrum adenosine receptor antagonist CGS15943 required concentrations >10 μM to achieve comparable inhibition [1].
| Evidence Dimension | Inhibition of cytokine and oxygen radical production |
|---|---|
| Target Compound Data | IC50 = 30–50 nM |
| Comparator Or Baseline | SB203580: 30 nM to >1 μM; Cilomilast: 120–400 nM; CGS15943: >10 μM |
| Quantified Difference | CGH 2466 is at least 2.4-fold more potent than cilomilast, up to >200-fold more potent than CGS15943, and exhibits narrower and lower IC50 range than SB203580 |
| Conditions | Human peripheral blood leukocytes stimulated to produce cytokines and oxygen radicals |
Why This Matters
Procurement of CGH 2466 enables reproducible functional anti-inflammatory activity at low nanomolar concentrations that cannot be achieved with single-target comparator compounds.
- [1] Trifilieff A, Keller TH, Press NJ, et al. CGH2466, a combined adenosine receptor antagonist, p38 mitogen-activated protein kinase and phosphodiesterase type 4 inhibitor with potent in vitro and in vivo anti-inflammatory activities. Br J Pharmacol. 2005;144(7):1002-1010. View Source
